silane CAS No. 113882-57-8](/img/structure/B14288743.png)
[(5,5-Dichloropenta-2,4-dien-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with 5,5-dichloropenta-2,4-dien-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+Cl2C5H3O→(CH3)3SiO-C5H3Cl2
Industrial Production Methods
Industrial production of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant feed rates.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 5,5-dichloropenta-2,4-dien-2-yloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (5,5-dichloropenta-2,4-dien-2-yl)oxysilane derivatives with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
Uniqueness
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is unique due to its specific combination of a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
113882-57-8 |
|---|---|
Molekularformel |
C8H14Cl2OSi |
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
5,5-dichloropenta-2,4-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H14Cl2OSi/c1-7(5-6-8(9)10)11-12(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
SKMMVSSCGMDOQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=C(Cl)Cl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


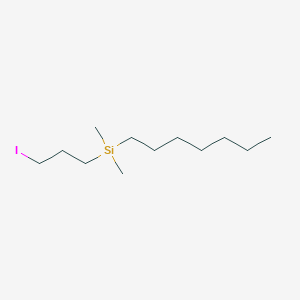
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
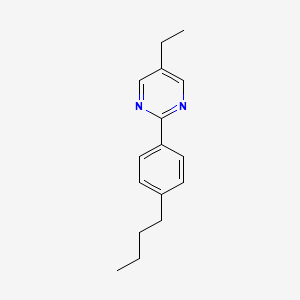
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
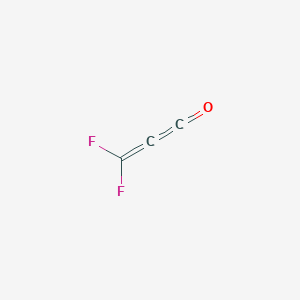

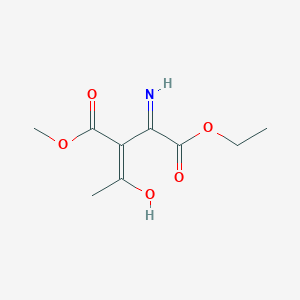

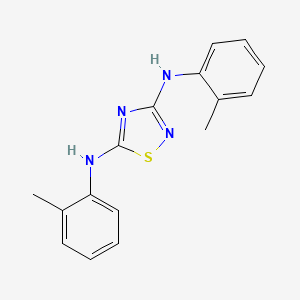
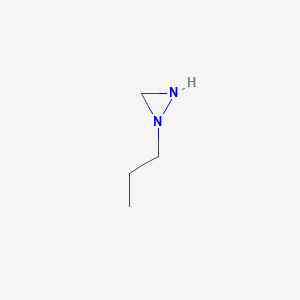
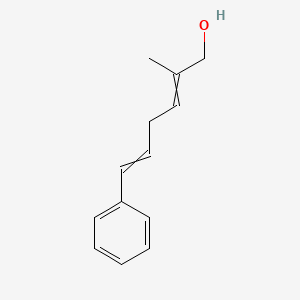
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
